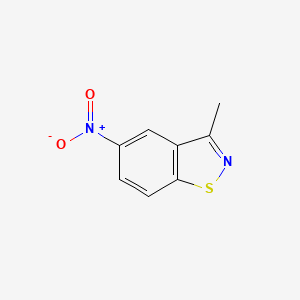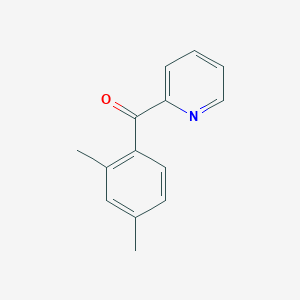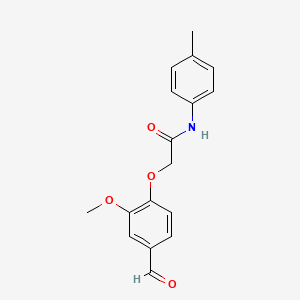
2-メチル-4-ピペラジノキノリン
概要
説明
“2-Methyl-4-Piperazinoquinoline” is a chemical compound with the molecular formula C14H17N3 . Its average mass is 227.305 Da and its monoisotopic mass is 227.142242 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Methyl-4-Piperazinoquinoline”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-Piperazinoquinoline” consists of 14 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The structure is complex and includes a quinoline ring, which is a versatile nucleus in the design and synthesis of biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-Piperazinoquinoline” include a molecular weight of 227.305 and a molecular formula of C14H17N3 .
科学的研究の応用
プロテオミクス研究
2-メチル-4-ピペラジノキノリン: は、タンパク質の大規模研究、その構造と機能であるプロテオミクスで使用されます。 この化合物は、タンパク質の相互作用と修飾を調査するための生化学的ツールとして使用でき、細胞プロセスの理解に役立ちます .
医薬品化学
医薬品化学では、この化合物は薬理学的に活性な分子を創出するためのビルディングブロックとして役立ちます。 そのキノリン構造は、薬剤の共通モチーフであり、ピペラジノ基への修飾は、抗がん剤、抗ウイルス剤、または抗炎症作用の可能性のある新しい治療薬につながる可能性があります .
合成有機化学
用途の広い複素環式化合物として、2-メチル-4-ピペラジノキノリンは合成有機化学において重要です。 これは、求核置換反応と求電子置換反応を含むさまざまな反応を通じて、複雑な分子を合成するために使用できます。これらは、工業用途のための新しい化合物を生成する上で基本的な反応です .
創薬
この化合物のキノリンコアは、その幅広い生物学的応答により、創薬において不可欠です。 これは、抗菌剤、抗けいれん剤、および心臓血管薬剤などのさまざまな薬理学的活性を有する新しい薬剤の開発に使用できます .
グリーンケミストリー
グリーンケミストリーの分野では、2-メチル-4-ピペラジノキノリンは、環境に優しく持続可能な化学プロセスを使用して合成できます。 これには、溶媒を使用しない条件や、安全で再利用可能な触媒の使用が含まれます。これは、環境に配慮した化学生産に対する社会の期待に沿っています .
抗がん研究
2-メチル-4-ピペラジノキノリンを含むキノリン誘導体は、その抗がん作用について調査されています。 これらは、がん細胞の増殖を阻害することができ、化学療法における可能性のある使用について研究されています .
抗菌および抗ウイルス用途
他の生物活性キノリンとの構造的類似性により、2-メチル-4-ピペラジノキノリンは、その抗菌および抗ウイルス用途について研究されています。 これは、耐性株を含む感染症の新しい治療法の開発につながる可能性があります .
神経薬理学
神経薬理学では、この化合物は、中枢神経系の機能と障害を研究するために使用できます。 血液脳関門を通過する能力により、神経学的疾患の治療法の開発候補となっています .
Safety and Hazards
将来の方向性
While specific future directions for “2-Methyl-4-Piperazinoquinoline” are not mentioned in the available literature, quinoline compounds in general have been the subject of ongoing research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are often used in drug discovery .
作用機序
Target of Action
It is known that quinoline and quinolone derivatives, which include 2-methyl-4-piperazinoquinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines have been found to regulate the production of several virulence factors .
Biochemical Pathways
Quinoline and quinolone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 227.305 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline and quinolone derivatives are known to exhibit a broad spectrum of bioactivities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
2-methyl-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLCORUTWKJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351526 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82241-22-3 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(piperazin-1-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)




![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)
